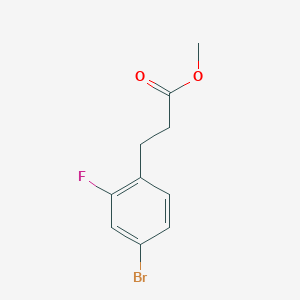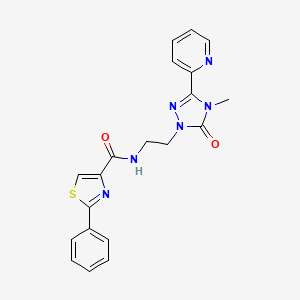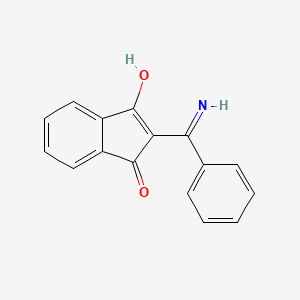
2-(Aminophenylmethylene)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminophenylmethylene)indane-1,3-dione, also known as APID, is a small molecule that contains two aromatic rings and a ketone moiety. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Synthesis Analysis
Indane-1,3-dione derivatives can be synthesized by Knoevenagel condensation of different substituted benzaldehydes with indane-1,3-dione under basic conditions . The structures of synthetic molecules are deduced using different spectroscopic techniques .Molecular Structure Analysis
The molecular formula of 2-(Aminophenylmethylene)indane-1,3-dione is C16H11NO2 . It is a β-diketone with indane as its structural nucleus .Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous chemical reactions . It possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Physical And Chemical Properties Analysis
The molecular weight of 2-(Aminophenylmethylene)indane-1,3-dione is 249.269 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2-(Aminophenylmethylene)indane-1,3-dione derivatives have been synthesized through various chemical reactions, demonstrating the versatility of this compound in organic synthesis. For example, palladium-catalyzed carbonylative annulation reactions have been developed for synthesizing 2-substituted indene-1,3(2H)-dione derivatives, showcasing a broad substrate scope and good to excellent yields (Zhang et al., 2015). Similarly, ultrasound-assisted synthesis has been employed to create novel derivatives, highlighting the efficiency and environmental friendliness of this method (Ghahremanzadeh et al., 2011).
Biological Evaluation and Antimicrobial Activities
Substituted thiophenyl derivatives of indane-1,3-dione have been synthesized and investigated for their biological activities. Some of these compounds have shown moderate anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities (Giles et al., 2007). Additionally, a series of 2-(arylidene)-indan-1, 3-diones were prepared and screened for their antibacterial and antifungal properties, demonstrating promising activities (Sarvesh et al., 2008).
Applications in Material Science
The compound has also found applications in material science, particularly in the development of molecular glasses with third-order optical non-linearity. Arylmethylene-1,3-indandione-based molecular glasses have been synthesized, showing significant third-order non-linear optical susceptibilities, which are essential for applications in photonics and optoelectronics (Seniutinas et al., 2012).
Versatility and Broad Application Spectrum
Indane-1,3-dione derivatives, including 2-(Aminophenylmethylene)indane-1,3-dione, are versatile building blocks used in various applications ranging from biosensing, bioactivity, and bioimaging to electronics and photopolymerization. This versatility highlights the compound's potential in both biomedical and technological fields (Pigot et al., 2022).
Mecanismo De Acción
Target of Action
It is known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Biochemical Pathways
It is known that indane-1,3-dione and its derivatives can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (nlo) applications .
Direcciones Futuras
Indane-1,3-dione and its derivatives have attracted much attention in the field of organic and material chemistry . They can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . Therefore, the future directions of 2-(Aminophenylmethylene)indane-1,3-dione could be in these areas.
Propiedades
IUPAC Name |
2-(benzenecarboximidoyl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBDRZVBTDHPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239286 |
Source


|
| Record name | 2-(Aminophenylmethylene)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminophenylmethylene)indane-1,3-dione | |
CAS RN |
85301-69-5 |
Source


|
| Record name | 2-(Aminophenylmethylene)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzonitrile](/img/structure/B2685234.png)
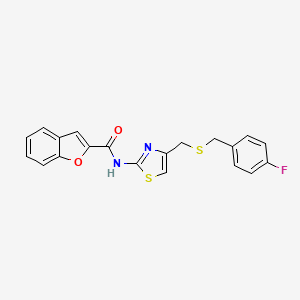
![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2685239.png)
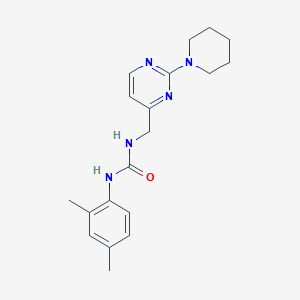
![(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2685241.png)
![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)
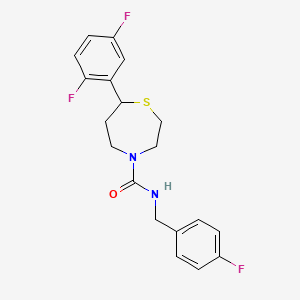
![4-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2685245.png)

